molecular formula C6H10FNO B13109520 1-Ethyl-3-fluoropyrrolidin-2-one

1-Ethyl-3-fluoropyrrolidin-2-one

Cat. No.: B13109520
M. Wt: 131.15 g/mol
InChI Key: ZBUVQJFKQPGQGJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are five-membered lactams that are commonly found in both natural and synthetic compounds. The presence of a fluorine atom in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-ethyl-3-fluoropyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-fluoropyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-fluoropyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have shown that the compound can bind to active sites of proteins, influencing their function and activity .

Comparison with Similar Compounds

1-Ethyl-3-fluoropyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Fluoropyrrolidin-2-one: Similar structure but without the ethyl group, affecting its reactivity and applications.

    N-Ethylpyrrolidin-2-one: Lacks the fluorine atom, leading to different interactions with molecular targets.

The presence of both the ethyl and fluorine groups in this compound makes it unique, providing a balance of hydrophobic and electronic properties that enhance its utility in various applications .

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

1-ethyl-3-fluoropyrrolidin-2-one

InChI

InChI=1S/C6H10FNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3

InChI Key

ZBUVQJFKQPGQGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1=O)F

Origin of Product

United States

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